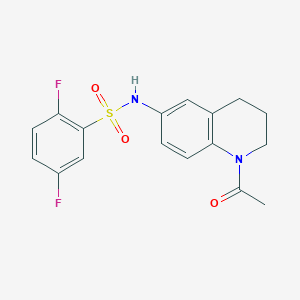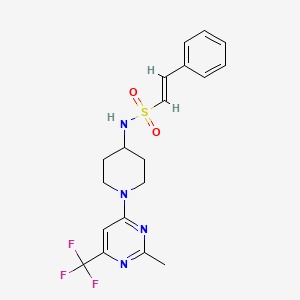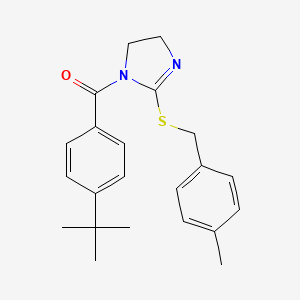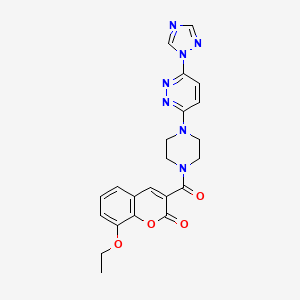![molecular formula C11H13ClN2OS B2748355 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 877977-27-0](/img/structure/B2748355.png)
2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves designing and screening against Mycobacteria . The exact synthesis process of “this compound” is not explicitly mentioned in the retrieved papers.科学的研究の応用
Synthesis and Antiproliferative Evaluation
A study by Atapour-Mashhad et al. (2017) outlined the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, including a base-catalyzed reaction of 2-amino-3-cyanothiophenes with 2,4-dichloro-5-bromo-6-methylpyrimidine. These compounds were evaluated for their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, highlighting their potential in cancer research. The structural, concentration, and time-dependent activities of these compounds were explored, with particular analogs showing potent antiproliferative effects and inducing apoptotic cell death in treated cells (Atapour-Mashhad et al., 2017).
Antibacterial and Antimicrobial Applications
Narayana et al. (2009) synthesized 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones and investigated their antibacterial activity against both Gram-positive and Gram-negative bacteria. This research provides a foundation for the development of new antibacterial agents based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. The study found specific compounds with significant antibacterial activity, underscoring the potential of these molecules in addressing antibiotic resistance (Narayana et al., 2009).
Radioprotective and Antitumor Activities
Alqasoumi et al. (2009) reported on the synthesis of novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles, exploring their radioprotective and antitumor activities. This work highlights the versatility of thieno[2,3-d]pyrimidine derivatives in developing treatments for cancer and protecting against radiation-induced damage. The structural confirmation and the promising activities of these compounds suggest their potential as leads in drug discovery efforts aimed at cancer therapy and radioprotection (Alqasoumi et al., 2009).
作用機序
Target of Action
The primary targets of 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It is known that the compound exhibits significant antimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes within the Mycobacteria, disrupting their normal function and leading to their death or inhibition of growth.
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of tuberculosis.
特性
IUPAC Name |
2-(3-chloropropyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-6-7(2)16-11-9(6)10(15)13-8(14-11)4-3-5-12/h3-5H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXTNCNYNJJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCCCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)

![(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2748276.png)

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)


![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2748284.png)
![4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol](/img/structure/B2748285.png)
![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)
![Tert-butyl 5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2748288.png)



